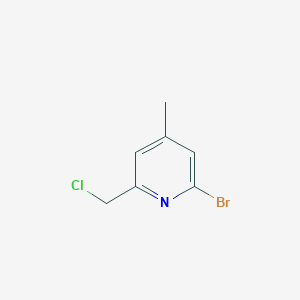
N-methylbenzene-1,2-diammonium hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methylbenzene-1,2-diammonium hydrogen phosphate is a chemical compound with the molecular formula C7H13N2O4P and a molecular weight of 220.16 g/mol . It is also known by its CAS number 283167-56-6 . This compound is characterized by the presence of a benzene ring substituted with two ammonium groups and a methyl group, along with a hydrogen phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methylbenzene-1,2-diammonium hydrogen phosphate typically involves the reaction of N-methylbenzene-1,2-diamine with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N-methylbenzene-1,2-diamine+H3PO4→N-methylbenzene-1,2-diammonium hydrogen phosphate
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-methylbenzene-1,2-diammonium hydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
N-methylbenzene-1,2-diammonium hydrogen phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methylbenzene-1,2-diammonium hydrogen phosphate involves its interaction with molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzene-1,2-diamine: A precursor in the synthesis of N-methylbenzene-1,2-diammonium hydrogen phosphate.
Diammonium hydrogen phosphate: A related compound with similar phosphate group but different organic structure.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
283167-56-6 |
|---|---|
Molecular Formula |
C7H13N2O4P |
Molecular Weight |
220.16 g/mol |
IUPAC Name |
(2-azaniumylphenyl)-methylazanium;hydrogen phosphate |
InChI |
InChI=1S/C7H10N2.H3O4P/c1-9-7-5-3-2-4-6(7)8;1-5(2,3)4/h2-5,9H,8H2,1H3;(H3,1,2,3,4) |
InChI Key |
OOZKQOFEBPDHPA-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C1=CC=CC=C1[NH3+].OP(=O)([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



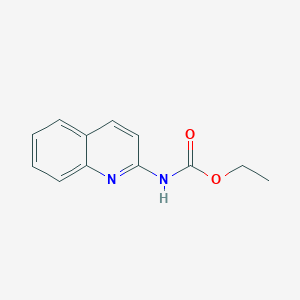
![Formamide, N-[2-[(trimethylsilyl)ethynyl]phenyl]-](/img/structure/B11887334.png)
![6-Methoxy-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B11887341.png)

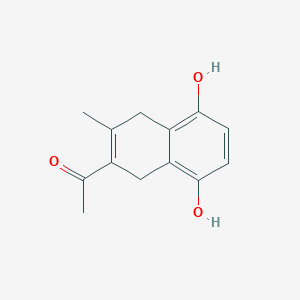
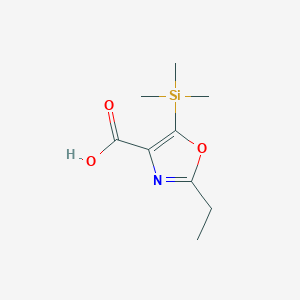

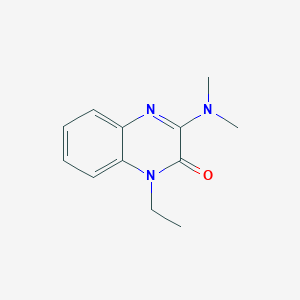
![8-Methyl-9-(2-pyridinyl)-7-oxa-8-azadispiro[2.0.2.3]nonane](/img/structure/B11887381.png)



